molecular formula C6H9NO3 B1218571 N-Methacryloylglycine CAS No. 23578-45-2

N-Methacryloylglycine

Cat. No. B1218571
CAS RN: 23578-45-2
M. Wt: 143.14 g/mol
InChI Key: BOURDYMMTZXVRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04474870

Procedure details

To 400 ml of water containing 80 g (2.0 mol) of sodium hydroxide dissolved, were added 150 g (2.0 mol) of glycine and 4 ml of nitrobenzene. To the mixture, there were simultaneously added 200 ml of an aqueous solution containing 96 g (2.4 mol) of sodium hydroxide and 230 g (2.2 mol) of methacrylic chloride under cooling (at -20° C.) with stirring over a period of about 2 hours. After adding 800 ml of acetonitrile and 160 ml of concentrated hydrochloric acid, the organic layer was separated. The solvent was distilled off under a reduced pressure and the crystals thus deposited were collected by filtration and recrystallized from ethyl acetate to obtain 184 g (64.3% yield) of α-methacryloylaminoacetic acid.
Name
Quantity
400 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
150 g
Type
reactant
Reaction Step Two
Quantity
4 mL
Type
reactant
Reaction Step Two
[Compound]
Name
aqueous solution
Quantity
200 mL
Type
reactant
Reaction Step Three
Quantity
96 g
Type
reactant
Reaction Step Four
Quantity
230 g
Type
reactant
Reaction Step Four
Quantity
160 mL
Type
reactant
Reaction Step Five
Quantity
800 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
O.[OH-].[Na+].[NH2:4][CH2:5][C:6]([OH:8])=[O:7].[N+](C1C=CC=CC=1)([O-])=O.[C:18](Cl)(=[O:22])[C:19]([CH3:21])=[CH2:20].Cl>C(#N)C>[C:18]([NH:4][CH2:5][C:6]([OH:8])=[O:7])(=[O:22])[C:19]([CH3:21])=[CH2:20] |f:1.2|

Inputs

Step One
Name
Quantity
400 mL
Type
reactant
Smiles
O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
150 g
Type
reactant
Smiles
NCC(=O)O
Name
Quantity
4 mL
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=CC=C1
Step Three
Name
aqueous solution
Quantity
200 mL
Type
reactant
Smiles
Step Four
Name
Quantity
96 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
230 g
Type
reactant
Smiles
C(C(=C)C)(=O)Cl
Step Five
Name
Quantity
160 mL
Type
reactant
Smiles
Cl
Name
Quantity
800 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-20 °C
Stirring
Type
CUSTOM
Details
with stirring over a period of about 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the organic layer was separated
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off under a reduced pressure
FILTRATION
Type
FILTRATION
Details
the crystals thus deposited were collected by filtration
CUSTOM
Type
CUSTOM
Details
recrystallized from ethyl acetate

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C(=C)C)(=O)NCC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 184 g
YIELD: PERCENTYIELD 64.3%
YIELD: CALCULATEDPERCENTYIELD 64.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.